molecular formula C20H19NO6 B1398426 Fmoc-alpha-methyl-D-aspartic acid CAS No. 1283766-23-3

Fmoc-alpha-methyl-D-aspartic acid

Cat. No. B1398426
M. Wt: 369.4 g/mol
InChI Key: PRUJSTWSXWCYQN-HXUWFJFHSA-N
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Description

Fmoc-alpha-methyl-D-aspartic acid is a biochemical used for proteomics research . It is an amino acid modified with the 9-fluorenylmethyloxycarbonyl (Fmoc) group . The Fmoc group is known for its inherent hydrophobicity and aromaticity, which can promote building block association .


Synthesis Analysis

Fmoc-alpha-methyl-D-aspartic acid can be synthesized using Fmoc solid-phase peptide synthesis (SPPS) . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is rapidly removed by base, with piperidine usually preferred for Fmoc group removal .


Molecular Structure Analysis

The molecular formula of Fmoc-alpha-methyl-D-aspartic acid is C20H19NO6, and its molecular weight is 369.37 .


Chemical Reactions Analysis

The Fmoc group is known to promote the hydrophobic and π-π stacking interactions of the fluorenyl rings . Ultrasonic waves could enhance the stacking interactions of the fluorenyl rings while having a less effect on hydrogen bonding .


Physical And Chemical Properties Analysis

The molecular formula of Fmoc-alpha-methyl-D-aspartic acid is C20H19NO6, and its molecular weight is 369.37 .

Scientific Research Applications

Peptide Synthesis and Aspartimide Prevention

Fmoc-alpha-methyl-D-aspartic acid finds significant applications in the synthesis of peptides. Behrendt et al. (2016) discussed its role in preventing aspartimide formation during Fmoc SPPS (solid-phase peptide synthesis), particularly in peptides containing the Asp‐Gly motif. The study highlighted the effectiveness of Nα‐Fmoc aspartic acid β‐trialkylmethyl esters in minimizing aspartimide formation and suppressing aspartic acid epimerization during synthesis, marking a significant contribution to enhancing the fidelity of peptide products (Behrendt, Huber, & White, 2016).

Solid-Phase Peptide Synthesis Enhancement

In a similar vein, Tang et al. (2015) developed a method compatible with Fmoc solid-phase peptide synthesis for synthesizing photocaged peptides. The method involved using Fmoc-Asp(MNI)-OH and Fmoc-Glu(MNI)-OH, offering an advantage in preventing the formation of undesired side products and showcasing rapid photolysis kinetics, thus providing a valuable approach for the photocaging of peptides and proteins at side chain carboxylic groups (Tang, Cheng, & Zheng, 2015).

Novel Amino Acid Synthesis

Fmoc-alpha-methyl-D-aspartic acid is also pivotal in the synthesis of novel amino acids. Hamze et al. (2003) utilized Fmoc-protected aspartic acid to create various 3-substituted chiral 1,2,4-oxadiazole-containing amino acids. This synthesis route not only introduces non-natural amino acids for combinatorial synthesis but also maintains enantiomerical purity, broadening the scope of amino acid derivatives available for research and therapeutic applications (Hamze, Hernandez, Fulcrand, & Martinez, 2003).

Peptide Hydrogel and Biocompatibility

Moreover, Liang et al. (2010) investigated the biocompatibility of novel peptide hydrogels formed by the supramolecular self-assembly of Fmoc peptides. The study emphasized the potential application of these hydrogels in ophthalmology as implantable drug delivery systems for anterior segment diseases, demonstrating the versatility of Fmoc-alpha-methyl-D-aspartic acid in contributing to biocompatible material development (Liang, Xu, Chen, Fang, Jiang, Zhang, & Zhuo, 2010).

properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylbutanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO6/c1-20(18(24)25,10-17(22)23)21-19(26)27-11-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16H,10-11H2,1H3,(H,21,26)(H,22,23)(H,24,25)/t20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRUJSTWSXWCYQN-HXUWFJFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@](CC(=O)O)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-alpha-methyl-D-aspartic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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